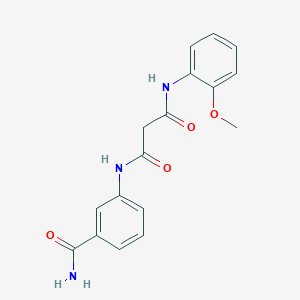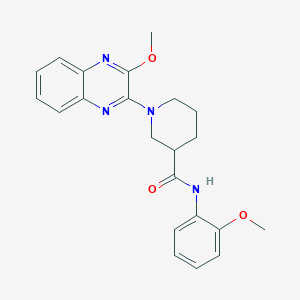
N-(3-carbamoylphenyl)-N'-(2-methoxyphenyl)propanediamide
Overview
Description
N-(3-carbamoylphenyl)-N’-(2-methoxyphenyl)propanediamide is an organic compound that belongs to the class of amides This compound features a propanediamide backbone with two aromatic rings substituted at different positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoylphenyl)-N’-(2-methoxyphenyl)propanediamide can be achieved through a multi-step process involving the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 3-aminobenzamide with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate N-(3-carbamoylphenyl)-N’-(2-methoxyphenyl)amide.
Reduction of the Amide: The intermediate amide is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Formation of the Propanediamide: The final step involves the reaction of the amine with a suitable diacid chloride, such as malonyl chloride, to form N-(3-carbamoylphenyl)-N’-(2-methoxyphenyl)propanediamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoylphenyl)-N’-(2-methoxyphenyl)propanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The amide groups can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-carbamoylphenyl)-N’-(2-methoxyphenyl)propanediamide would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of functional groups like carbamoyl and methoxy may influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-carbamoylphenyl)-N’-(2-hydroxyphenyl)propanediamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(3-carbamoylphenyl)-N’-(2-chlorophenyl)propanediamide: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
N-(3-carbamoylphenyl)-N’-(2-methoxyphenyl)propanediamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing its properties compared to similar compounds.
Properties
IUPAC Name |
N-(3-carbamoylphenyl)-N'-(2-methoxyphenyl)propanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-24-14-8-3-2-7-13(14)20-16(22)10-15(21)19-12-6-4-5-11(9-12)17(18)23/h2-9H,10H2,1H3,(H2,18,23)(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLYZDNAAVSEQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC(=O)NC2=CC=CC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-fluorophenyl)-2-(methoxymethyl)-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4474075.png)
![2-{[5-(2-chlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4474078.png)
![N-ethyl-6-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinamine](/img/structure/B4474096.png)
![1-(ETHANESULFONYL)-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4474101.png)
![N-(4-methylphenyl)-N'-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}urea](/img/structure/B4474104.png)


![7-(3-methoxyphenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4474127.png)
![2-{5-[4-phenyl-1-(tetrahydrofuran-3-yl)-1H-imidazol-5-yl]-2-furyl}benzonitrile](/img/structure/B4474134.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(phenylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B4474147.png)
![1-[(4-CHLOROPHENYL)METHYL]-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4474158.png)
![N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4474161.png)
![4-{6-[(6-methyl-2-pyridinyl)amino]-3-pyridazinyl}-N-phenyl-1-piperazinecarboxamide](/img/structure/B4474174.png)
![4-(2-methyl-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B4474176.png)
